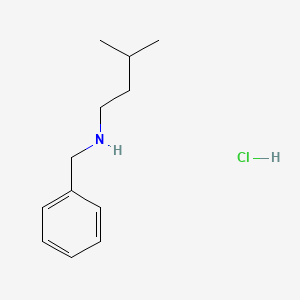

1-(benzylsulfanyl)-3-(chloromethyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound are not available in the resources I have, it might be synthesized through a series of substitution reactions . For instance, a possible method could involve the reaction of methylbenzene with chlorine in the presence of ultraviolet light, leading to (chloromethyl)benzene . Further reactions could introduce the benzylsulfanyl group.Chemical Reactions Analysis

The compound might undergo various chemical reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The chloromethyl and benzylsulfanyl groups could also participate in reactions typical of halides and sulfides.科学研究应用

1-(benzylsulfanyl)-3-(chloromethyl)benzeneanyl-3-chloromethylbenzene has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. It has also been used in the synthesis of a variety of drugs, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. Additionally, it has been used in the synthesis of a variety of catalysts, such as palladium-catalyzed coupling reactions and nickel-catalyzed hydrosilylation reactions.

作用机制

Target of Action

Similar compounds, such as chlorobenzene and methyl chloride, are known to interact with various enzymes and receptors in the body .

Mode of Action

For instance, in the presence of a Lewis acid catalyst, methyl chloride can form a reactive, electrophilic methenium ion, which can then interact with the π system of the benzene ring of chlorobenzene .

Biochemical Pathways

Benzene, a structurally similar compound, is known to be metabolized in the liver and forms several metabolites that can be toxic to the human body .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds are known to interact with various enzymes and receptors in the body, potentially leading to a variety of physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(benzylsulfanyl)-3-(chloromethyl)benzene . For example, exposure to benzene has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .

实验室实验的优点和局限性

1-(benzylsulfanyl)-3-(chloromethyl)benzeneanyl-3-chloromethylbenzene has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is a versatile compound that can be used in a variety of synthetic reactions. However, it is also a toxic compound and should be handled with care. Additionally, it is a volatile compound and should be stored in a cool, dry place.

未来方向

There are a variety of potential future directions for 1-(benzylsulfanyl)-3-(chloromethyl)benzeneanyl-3-chloromethylbenzene. One potential direction is the development of new synthetic methods for the synthesis of heterocyclic compounds. Additionally, there is potential for the development of new drugs and catalysts based on this compound. Additionally, there is potential for the development of new methods for the detection and quantification of this compound in biological samples. Finally, there is potential for the development of new methods for the investigation of the biochemical and physiological effects of this compound.

合成方法

1-(benzylsulfanyl)-3-(chloromethyl)benzeneanyl-3-chloromethylbenzene can be synthesized in a two-step process. First, an alkylation reaction is used to produce an intermediate compound, 2-chloro-1-(benzylsulfanyl)benzene, which is then subjected to a Friedel-Crafts acylation reaction to yield the final product. The alkylation reaction is conducted using a base catalyst, such as sodium hydroxide, and a suitable alkyl halide, such as ethyl bromide. The Friedel-Crafts acylation reaction is conducted using an acid catalyst, such as sulfuric acid, and a suitable acyl chloride, such as benzoyl chloride.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzylsulfanyl)-3-(chloromethyl)benzene involves the introduction of a benzylsulfanyl group and a chloromethyl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Benzyl chloride", "Sodium sulfide", "Chloromethyl methyl ether", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Benzene is treated with sodium sulfide to form thiophenol.", "Thiophenol is then reacted with benzyl chloride in the presence of sodium hydroxide to form benzyl phenyl sulfide.", "Benzyl phenyl sulfide is then treated with chloromethyl methyl ether in the presence of hydrochloric acid to form 1-(benzylsulfanyl)-3-(chloromethyl)benzene.", "The product is then extracted with diethyl ether and purified by recrystallization." ] } | |

| 123926-49-8 | |

分子式 |

C14H13ClS |

分子量 |

248.8 |

纯度 |

75 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。